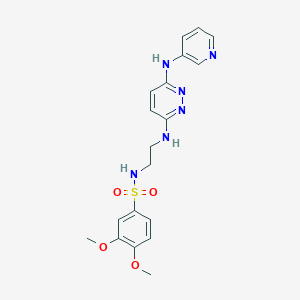
3,4-dimethoxy-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3,4-dimethoxy-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H22N6O4S and its molecular weight is 430.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3,4-Dimethoxy-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide is a complex sulfonamide compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and cardiovascular health. This article synthesizes current research findings, including biological activity, molecular interactions, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a substituted benzene ring, along with a pyridazine moiety that enhances its biological activity. The structural formula can be represented as follows:
Inhibition of Kinases
Research indicates that compounds similar to this compound exhibit significant inhibitory activity against various kinases, particularly c-Met and PI3K. These kinases are crucial in the regulation of cellular growth and survival, making them attractive targets for cancer therapy. For instance, studies have shown that derivatives of this compound can inhibit c-Met kinase activity, leading to reduced proliferation of cancer cells .
Cardiovascular Effects
The compound's sulfonamide structure suggests potential cardiovascular benefits. A study on related benzenesulfonamide derivatives demonstrated their ability to lower perfusion pressure in isolated rat heart models. This indicates a possible role in managing hypertension or other cardiovascular conditions . The experimental design involved various doses of benzenesulfonamide derivatives, highlighting significant effects on coronary resistance and perfusion pressure.
| Compound | Dose (nM) | Perfusion Pressure (mmHg) | Coronary Resistance (mmHg/ml/min) |
|---|---|---|---|
| Control | - | 80 | 0.15 |
| Compound 1 | 0.001 | 75 | 0.12 |
| Compound 2 | 0.001 | 70 | 0.10 |
| Compound 3 | 0.001 | 68 | 0.08 |
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction of this compound with various biological targets. Theoretical models suggest that it may act as a calcium channel blocker, which could contribute to its cardiovascular effects . The interaction with calcium channels was evaluated using proteins known to bind calcium channel blockers, providing insights into its mechanism of action.
Case Studies
In clinical settings, similar compounds have been evaluated for their effectiveness in treating conditions like pulmonary hypertension and heart failure. For example, derivatives have shown efficacy in reducing pulmonary vascular resistance in animal models . These findings support the hypothesis that sulfonamide derivatives can exert beneficial effects on the cardiovascular system.
Eigenschaften
IUPAC Name |
3,4-dimethoxy-N-[2-[[6-(pyridin-3-ylamino)pyridazin-3-yl]amino]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O4S/c1-28-16-6-5-15(12-17(16)29-2)30(26,27)22-11-10-21-18-7-8-19(25-24-18)23-14-4-3-9-20-13-14/h3-9,12-13,22H,10-11H2,1-2H3,(H,21,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGFVZIBOXJMBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCNC2=NN=C(C=C2)NC3=CN=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














